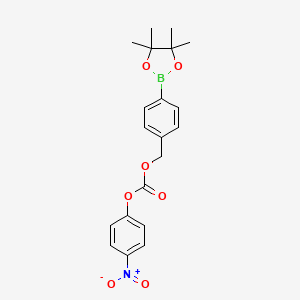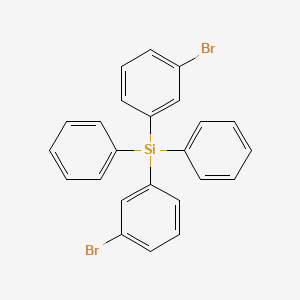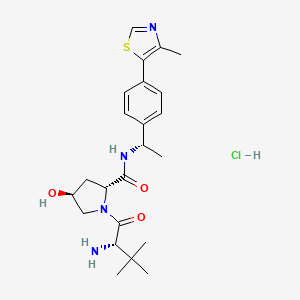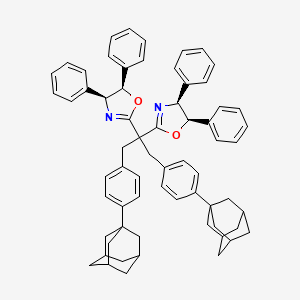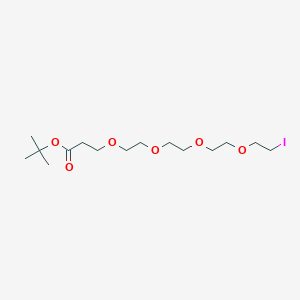
Tert-butyl 1-iodo-3,6,9,12-tetraoxapentadecan-15-oate
Descripción general
Descripción
Tert-butyl 1-iodo-3,6,9,12-tetraoxapentadecan-15-oate: is an organic compound with the molecular formula C15H29IO6 and a molecular weight of 432.29 g/mol . This compound is primarily used in research and development within the field of organic chemistry.
Métodos De Preparación
The synthesis of tert-butyl 1-iodo-3,6,9,12-tetraoxapentadecan-15-oate involves multiple steps. One common synthetic route starts with the preparation of a precursor compound, such as tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate. This precursor is then subjected to iodination using reagents like sodium iodide (NaI) in the presence of a suitable solvent, such as acetone . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.
Análisis De Reacciones Químicas
Tert-butyl 1-iodo-3,6,9,12-tetraoxapentadecan-15-oate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts or bases such as triethylamine (TEA) or sodium hydride (NaH).
Aplicaciones Científicas De Investigación
Tert-butyl 1-iodo-3,6,9,12-tetraoxapentadecan-15-oate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Polymer Chemistry: The compound can be used in the preparation of functionalized polymers.
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical compounds.
Material Science: The compound is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl 1-iodo-3,6,9,12-tetraoxapentadecan-15-oate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the iodine is attached. In reduction reactions, the compound is reduced to form alcohols or other reduced derivatives. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Tert-butyl 1-iodo-3,6,9,12-tetraoxapentadecan-15-oate can be compared with similar compounds such as:
Tert-butyl 1-amino-3,6,9,12-tetraoxapentadecan-15-oate: This compound has an amino group instead of an iodine atom, making it useful in different types of chemical reactions.
Tert-butyl 1-mesyloxy-3,6,9,12-tetraoxapentadecan-15-oate: This compound has a mesyloxy group, which can be converted to an iodine atom through iodination.
The uniqueness of this compound lies in its iodine atom, which makes it a versatile intermediate for various chemical transformations.
Propiedades
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29IO6/c1-15(2,3)22-14(17)4-6-18-8-10-20-12-13-21-11-9-19-7-5-16/h4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPBZNSGUXPBOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29IO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


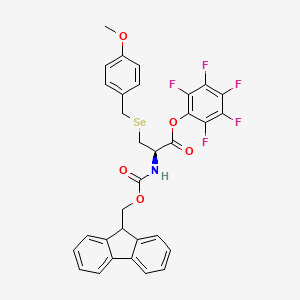
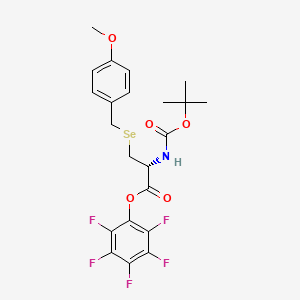
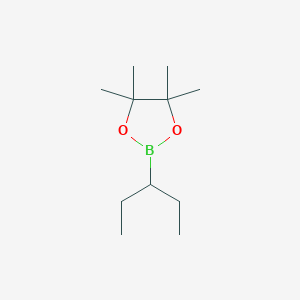
![4'-Methyl-[2,2'-bipyridine]-4-carbonitrile](/img/structure/B8238847.png)
![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B8238851.png)
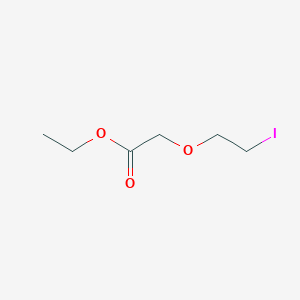
![N-(4-(Naphthalen-2-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8238862.png)
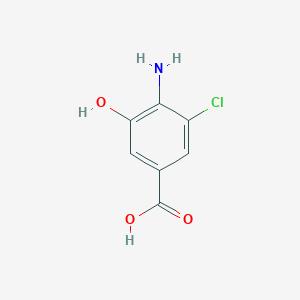
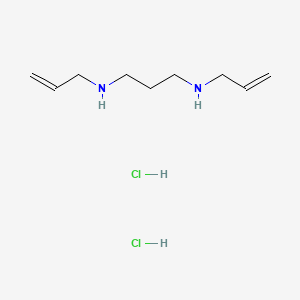
![3-Mesityl-5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-3-ium chloride](/img/structure/B8238879.png)
